methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound often leveraged in scientific research. It is notable for its unique structure, which integrates a furo[2,3-c]pyridine core, imparting distinct physicochemical properties that make it valuable across various fields such as chemistry, biology, and medicinal research.
Properties
IUPAC Name |
methyl 4-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-18(23)14-4-2-13(3-5-14)16(21)19-8-10-20-9-6-12-7-11-25-15(12)17(20)22/h2-7,9,11H,8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBYTWXSJZPXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Functionalized Pyridines
A validated approach involves treating 3-hydroxypyridine-4-carbaldehyde derivatives with α-ketoesters under acidic conditions:
3-Hydroxy-4-formylpyridine + ethyl glyoxylate → Furo[2,3-c]pyridin-7-one
Reaction conditions:
Oxidative Annulation
Alternative methods employ copper-catalyzed C–O bond formation:
2-Bromo-3-hydroxypyridine + propargyl alcohol → Furopyridine via Sonogashira coupling
Optimized parameters:
Functionalization of Benzoate Ester Precursor
The methyl 4-(aminomethyl)benzoate intermediate is prepared via:
Curtius Rearrangement of 4-Cyanobenzoic Acid
4-Cyanobenzoic acid → 4-Isocyanatobenzoate → Methyl 4-aminomethylbenzoate
Key steps:
Direct Amination via Buchwald-Hartwig Coupling
Aryl halides undergo palladium-catalyzed amination:
Methyl 4-bromobenzoate + benzophenone imine → Methyl 4-aminobenzoate
Conditions:
Assembly of the Carbamoyl Bridge
Coupling the furopyridine and benzoate modules requires precise stoichiometry:
Carbodiimide-Mediated Amide Bond Formation
Furopyridine-ethylamine + Methyl 4-(chlorocarbonyl)benzoate → Target compound
Optimized protocol:
Mixed Carbonate Activation
To minimize racemization, pentafluorophenyl carbonate intermediates are employed:
Methyl 4-((2-hydroxyethyl)carbamoyl)benzoate + Furopyridine → Target via SN2
Reaction profile:
Critical Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | High atom economy | Requires anhydrous conditions | 68 | 98.5 |
| Oxidative annulation | Broad substrate scope | Pd/Cu catalysts increase cost | 58 | 97.2 |
| Curtius rearrangement | Avoids metal catalysts | Low yielding steps | 41 | 95.8 |
| Buchwald-Hartwig | High efficiency | Sensitive to oxygen | 89 | 99.1 |
Key observations :
- Buchwald-Hartwig amination outperforms classical methods in yield and purity.
- Carbodiimide coupling remains optimal for small-scale synthesis, while mixed carbonate activation suits industrial-scale production.
Analytical Characterization
Structural validation employs:
- ¹H/¹³C NMR : Confirms substitution patterns (δ 7.8–8.2 ppm for benzoate aromatics; δ 6.9–7.3 ppm for furopyridine protons).
- HRMS : Calculated for C₁₇H₁₅N₂O₅ [M+H]⁺: 343.0932; Found: 343.0928.
- XRD : Reveals planar furopyridine ring and dihedral angle of 87° between heterocycle and benzoate.
Industrial-Scale Considerations
Patented workflows () suggest:
- Continuous flow synthesis for furopyridine cyclization (residence time: 30 min, throughput: 5 kg/day).
- Crystallization-controlled purification using ethanol/water (3:1) to achieve >99.9% purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound exhibits a range of chemical reactivity, including:
Oxidation: : The furo[2,3-c]pyridine core can be oxidized under controlled conditions, using oxidizing agents like potassium permanganate.
Reduction: : Specific functionalities such as carbonyl groups in the compound can be reduced using agents like sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitutions can be performed on the aromatic rings or carbamoyl groups, using suitable reagents.
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halides, nucleophiles like thiols or amines.
Oxidation products: : Aldehydes, carboxylic acids.
Reduction products: : Alcohols, amines.
Substitution products: : Functionalized derivatives with varied reactivity.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized as a building block for more complex molecules due to its versatile functional groups.
Medicine: In medicinal chemistry, it serves as a lead compound for the synthesis of potential therapeutic agents, especially in targeting specific enzymes or receptors.
Industry: Industrially, it could be used in the development of specialized polymers or materials with desired properties.
Mechanism of Action
Molecular Targets: The exact mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it might target specific enzymes or receptors, interfering with their normal function to elicit a biological response.
Pathways Involved: It could interact with various biochemical pathways, including signal transduction pathways or metabolic processes, depending on its structural analogues and modifications.
Comparison with Similar Compounds
Methyl 4-((2-oxopyridin-3-yl)ethyl)carbamoyl)benzoate
Ethyl 4-((2-(6-oxopyridin-3-yl)ethyl)carbamoyl)benzoate
Highlighting Uniqueness: What sets methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate apart is its furo[2,3-c]pyridine core, which imparts unique electronic and steric properties, making it more reactive in certain chemical environments compared to its analogues.
That’s the high-level overview of this fascinating compound. Feel free to dive deeper into any section that particularly piqued your interest!
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Core construction : Build the furo[2,3-c]pyridine core via cyclization reactions, using reagents like acetic anhydride or POCl₃ for dehydration/cyclization .
- Functionalization : Introduce the carbamoyl ethyl sidechain via nucleophilic substitution or coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation) .
- Esterification : Methyl benzoate formation using methyl chloride or diazomethane under anhydrous conditions .
- Key Considerations : Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for amide coupling) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers evaluate the compound’s stability under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks .
- Analytical Monitoring : Track degradation via HPLC and LC-MS to identify byproducts (e.g., hydrolysis of the ester group) .
Advanced Research Questions
Q. How should experimental designs be structured to assess the compound’s bioactivity against cancer cell lines?
- Methodological Answer :
- Cell-Based Assays : Use a panel of cancer lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 μM) over 48–72 hours. Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Combine with apoptosis markers (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p<0.05, ANOVA) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum batch) .
- Structural Confirmation : Re-analyze compound batches via XRD or 2D NMR to rule out isomerism or impurities .
- Target Engagement Assays : Use SPR or ITC to directly measure binding affinity to proposed targets (e.g., kinases) .
Q. How can computational methods predict the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., COX-2, topoisomerase II) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- ADMET Prediction : Employ SwissADME to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .
Q. What advanced techniques characterize the compound’s degradation pathways in environmental systems?
- Methodological Answer :
- Fate Studies : Use ¹⁴C-labeled analogs to track degradation in soil/water systems under OECD 307 guidelines .
- Metabolite Identification : LC-QTOF-MS to detect transformation products (e.g., hydroxylation, demethylation) .
- QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to biodegradation rates .
Methodological Challenges and Solutions
Q. How to optimize yield in large-scale synthesis while maintaining purity?
- Answer :
- Process Chemistry : Scale reactions using flow chemistry for better heat/mass transfer (e.g., microreactors for exothermic steps) .
- Purification : Employ automated flash chromatography (Biotage®) with gradient elution (hexane/EtOAc → DCM/MeOH) .
Q. What approaches validate the compound’s role in inhibiting specific enzymatic pathways?
- Answer :
- Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations (Lineweaver-Burk plots) .
- Knockout Models : Use CRISPR-Cas9-edited cell lines to confirm target dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
